1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
CAS No.: 105438-45-7
Cat. No.: VC4159913
Molecular Formula: C10H10FN3
Molecular Weight: 191.209
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105438-45-7 |
|---|---|
| Molecular Formula | C10H10FN3 |
| Molecular Weight | 191.209 |
| IUPAC Name | 2-(3-fluorophenyl)-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H10FN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 |
| Standard InChI Key | KXQWVDJDEROCEI-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)N)C2=CC(=CC=C2)F |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
The pyrazole ring in 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine adopts a planar configuration, with the fluorine atom on the phenyl group inducing electronic effects that enhance the compound's polarity and potential for hydrogen bonding . The amine group at the 5-position contributes to its basicity, while the methyl group at the 3-position provides steric bulk, influencing its interaction with biological targets .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.20 g/mol | |
| SMILES Notation | CC1=NN(C(=C1)N)C2=CC(=CC=C2)F | |
| InChIKey | FXBNPHUEALDMQY-UHFFFAOYSA-N |
Crystallographic Insights
While crystallographic data for this specific compound is limited, analogous pyrazole derivatives exhibit bond lengths of approximately 1.38 Å for N–N in the pyrazole ring and 1.45 Å for C–F in the fluorophenyl group . These metrics suggest a stable aromatic system with moderate electronic perturbation from the fluorine substituent.
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves a cyclocondensation reaction between 3-fluorophenylhydrazine and β-ketonitriles or β-ketoesters. A modified procedure adapted from Ambeed achieves a 72% yield under the following conditions:
Table 2: Representative Synthesis Conditions
| Parameter | Details | Source |
|---|---|---|
| Starting Materials | 3-Fluorophenylhydrazine, 3-Aminocrotononitrile | |
| Catalyst | Concentrated HCl | |
| Temperature | 100°C | |
| Reaction Time | 18 hours | |
| Workup | Neutralization with NaOH, filtration |
This method avoids costly catalysts and leverages the electrophilicity of the β-ketonitrile to facilitate ring closure. Alternative approaches using ethanol as a solvent at reflux temperatures have been reported for related pyrazole amines, though yields are marginally lower (65–68%).
Purification and Characterization
Crude product purification is achieved via recrystallization from ethanol or ethyl acetate. Purity assessment employs HPLC (≥98% purity) and NMR spectroscopy, with characteristic signals at δ 2.35 ppm (methyl group) and δ 6.70–7.40 ppm (fluorophenyl protons) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate no decomposition under ambient conditions for six months when stored in amber vials at –20°C .
Table 3: Physicochemical Profile
Spectroscopic Data
Material Science Applications
Organic Semiconductors
The compound’s planar structure and electron-deficient pyrazole ring make it a candidate for n-type organic semiconductors. Thin-film transistors fabricated with this material exhibit electron mobilities of 0.12 cm²/V·s .
Luminescent Materials
When doped into polystyrenesulfonate matrices, the amine group facilitates radiative recombination, yielding blue emission ( = 450 nm) with a quantum yield of 18% .
| Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory tract irritation |
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